N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide

Quinazoline SAR Binding-site steric constraints Kinase hinge-binding

Procure N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide (CAS 2548979-86-6), a synthetic quinazoline-sulfonamide hybrid for kinase & methyltransferase inhibitor screening. Its compact methanesulfonamide group offers unique hydrogen-bonding, distinct from bulkier phenyl- or cyclopropyl-substituted analogs (CAS 2548981-35-5, MW 382.5; cyclopropyl analog MW ~346.4). SAR data demonstrates that even minor sulfonamide modifications alter cytotoxicity profiles across five cancer cell lines by >2-fold. With favorable ligand efficiency (MW 306.39, cLogP ~1.5–2.0), it is suited for fragment-based screening at concentrations up to 1 mM. Use as an anchor point for systematic selectivity panels comparing methanesulfonamide, cyclopropanesulfonamide, and phenylmethanesulfonamide substituents on a common quinazoline-pyrrolidine scaffold. For R&D use only; not for human or veterinary use.

Molecular Formula C14H18N4O2S
Molecular Weight 306.39 g/mol
CAS No. 2548979-86-6
Cat. No. B6457487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide
CAS2548979-86-6
Molecular FormulaC14H18N4O2S
Molecular Weight306.39 g/mol
Structural Identifiers
SMILESCN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C
InChIInChI=1S/C14H18N4O2S/c1-17(21(2,19)20)11-7-8-18(9-11)14-12-5-3-4-6-13(12)15-10-16-14/h3-6,10-11H,7-9H2,1-2H3
InChIKeyVYGUKLKMQOZIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide (CAS 2548979-86-6): Core Structural Identity and Procurement Baseline


N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide (CAS 2548979-86-6; molecular weight 306.39 g/mol) is a synthetic small molecule belonging to the quinazoline-sulfonamide hybrid class, incorporating a 4-aminoquinazoline core linked via a pyrrolidine spacer to an N-methylmethanesulfonamide moiety . Quinazoline-sulfonamide hybrids are recognized as privileged scaffolds in medicinal chemistry, with demonstrated activity against carbonic anhydrase isoforms, receptor tyrosine kinases (EGFR, VEGFR-2), and nicotinamide N-methyltransferase (NNMT) [1]. The compound's structural architecture combines an ATP-mimetic quinazoline hinge-binding motif with a conformationally constrained pyrrolidine ring and a compact methanesulfonamide group—features that differentiate it from bulkier phenyl- or cyclopropyl-substituted analogs and position it as a candidate for kinase or methyltransferase inhibitor screening cascades [2].

Why N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide Cannot Be Replaced by Generic Quinazoline Sulfonamides


Quinazoline-sulfonamide hybrids exhibit extreme sensitivity to sulfonamide substituent identity, with bulkiness at the C-2 position of quinazoline forcing conformational flipping that alters active-site binding geometry [1]. Structure-activity relationship (SAR) studies on 21 N-(quinazoline-4-yl)sulfonamides demonstrated that IC50 values against SKOV3, DU145, THP1, U937, and COLO205 cell lines varied dramatically depending on whether the sulfonamide substituent was aryl, heteroaryl, alkyl, or cyclopropyl, with only 10 of 21 compounds active across all tested lines [2]. The target compound's unique combination—a pyrrolidine-constrained 3-amino linker and the smallest possible alkylsulfonamide (methanesulfonamide, CH3–SO2–)—creates a steric and electronic profile distinct from its closest analogs: the phenyl-substituted derivative (CAS 2548981-35-5; MW 382.5) and the cyclopropyl-substituted variant (MW ~346.4). These differences in molecular volume, lipophilicity (cLogP), and hydrogen-bond acceptor capacity cannot be compensated by simple adjustments in assay concentration or formulation, making direct substitution without comparative validation unreliable .

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide: Quantitative Evidence for Procurement-Relevant Differentiation


Molecular Volume Reduction Relative to Phenyl Analog: Implications for Binding-Site Accessibility and Selectivity

Published SAR on N-(quinazoline-4-yl)sulfonamides demonstrates that increasing substituent bulk at the sulfonamide position forces the molecule to adopt an alternative binding conformation, altering target engagement [1]. The target compound (MW 306.39) is the smallest member of its subseries, with a molecular weight ~20% lower than the phenyl-substituted analog (CAS 2548981-35-5; MW 382.5 g/mol) . In docking simulations of quinazoline-4-yl sulfonamides, the methanesulfonamide group occupies <50% of the steric volume of the phenylsulfonamide group, enabling access to ATP-binding pockets with restricted gatekeeper residues that would exclude larger substituents [2].

Quinazoline SAR Binding-site steric constraints Kinase hinge-binding

Predicted Lipophilicity Differential: Impact on Membrane Permeability and Assay Compatibility

The methanesulfonamide group is substantially more polar than the phenylmethanesulfonamide or cyclopropanesulfonamide alternatives. Based on the quinazoline-sulfonamide ADME screening data from Kumar et al. (2018) on 4-aminoquinazoline-sulfonamide scaffolds, compounds with smaller alkylsulfonamide substituents exhibited favorable calculated logP (cLogP) values associated with improved aqueous solubility and reduced non-specific protein binding compared to aryl-substituted analogs [1]. The target compound's cLogP is predicted to be approximately 1.0–1.5 log units lower than the phenyl analog, translating to a theoretical 10- to 30-fold increase in aqueous solubility [2].

ADME prediction cLogP Cell permeability

Cytotoxicity Landscape of N-(quinazoline-4-yl)sulfonamides: IC50 Thresholds for Anticancer Cell Line Screening

A systematic study of 21 N-(quinazoline-4-yl)sulfonamides—including alkyl, aryl, heteroaryl, and cyclopropyl variants—evaluated their cytotoxic activity against SKOV3 (ovarian), DU145 (prostate), THP1 (leukemia), U937 (lymphoma), and COLO205 (colon) cell lines. Among the series, 10 compounds (2b, 2d, 2e, 2h, 2i, 3c, 3d, 3f, 3g, 3h) were active across all five lines with IC50 values below 10 µg/mL [1]. The methanesulfonamide compound falls within the alkyl sulfonamide subseries that showed consistent but moderate cytotoxicity; its smaller size provides a differentiated selectivity profile relative to more potent—but potentially more toxic—aryl-substituted derivatives [2].

Cytotoxicity screening IC50 benchmarks Quinazoline anticancer

Kinase Inhibition Potential: Quinazoline Core as ATP-Mimetic Scaffold with Methanesulfonamide Solubility Advantage

The quinazoline core is a well-validated ATP-mimetic scaffold that binds the hinge region of kinases, including EGFR (IC50 = 51.2 nM for quinazoline-sulfonamide hybrid 10b vs. erlotinib IC50 = 80 nM) and VEGFR-2 (IC50 = 0.0523 µM for compound 15) [1]. In a recent study of quinazoline-sulfonamide hybrids, lead compounds 10c and 10e showed potent VEGFR-2 inhibition (IC50 0.145 and 0.069 µM), comparable to sorafenib [2]. The target compound's methanesulfonamide group contributes lower molecular weight and improved solubility relative to these aryl-sulfonamide leads, positioning it as a fragment-like starting point for structure-based optimization campaigns rather than a final lead .

Kinase inhibitor EGFR VEGFR-2 hinge-binding scaffold

Structural Determinants of Conformational Restraint: Pyrrolidine Linker vs. Flexible Alkyl Linkers

The target compound incorporates a pyrrolidine ring as a conformationally restricted linker between the quinazoline core and the sulfonamide group. In contrast to flexible ethylene- or propylene-linked quinazoline sulfonamides, the pyrrolidine ring limits the rotational degrees of freedom of the sulfonamide group. Docking studies of pyrrolidine-containing quinazoline derivatives demonstrate that the ring locks the sulfonamide group in a defined orientation relative to the quinazoline plane, reducing the entropic penalty upon target binding compared to flexible-chain analogs [1]. This conformational pre-organization is absent in the majority of reported quinazoline-sulfonamide hybrids, which typically employ linear alkyl or PEG-like linkers [2].

Conformational restriction Pyrrolidine scaffold Target engagement entropy

NNMT Inhibition Potential: Methanesulfonamide as a Transition-State Mimic Moiety

The methanesulfonamide group (–SO2–CH3) shares structural features with the transition state of the NNMT-catalyzed methyl transfer reaction, where a sulfonyl oxygen can mimic the transferring methyl group. Published NNMT inhibitors using substrate-analog approaches (e.g., JBSNF-000088, a 6-methoxynicotinamide analog) achieve IC50 values of 1.8–5.0 µM against human, monkey, and mouse NNMT [1]. The target compound combines a quinazoline core—which has been used in methyltransferase inhibitor design (e.g., quinazoline-based PNMT inhibitors)—with a methanesulfonamide group positioned to interact with the SAM/SAH binding pocket. In contrast, JBSNF-000088 lacks the quinazoline scaffold entirely, restricting its binding to the nicotinamide subsite [2]. The dual-site binding potential of the quinazoline-methanesulfonamide architecture may offer cooperative binding not achievable by single-site NNMT inhibitors.

NNMT inhibitor Nicotinamide N-methyltransferase Methyltransferase inhibitor

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide: Recommended Research and Procurement Application Scenarios


Fragment-Based Drug Discovery (FBDD) Screening Cascades for Kinase and Methyltransferase Targets

With a molecular weight of 306.39 g/mol, 5 rotatable bonds, and a ligand efficiency-friendly profile, this compound is ideally suited as a fragment hit for screening against kinases (EGFR, VEGFR-2) and methyltransferases (NNMT/PNMT) [1]. Its methanesulfonamide group provides a unique hydrogen-bonding pharmacophore absent in generic quinazoline fragments, potentially capturing binding interactions not detected with simpler 4-aminoquinazoline or quinazolinone fragments [2]. The compound's favorable predicted solubility (cLogP ~1.5–2.0) enables screening at concentrations up to 1 mM in aqueous buffer with minimal DMSO, reducing solvent artifacts in biophysical assays (SPR, DSF, NMR) [3].

Selectivity Profiling Against Closely Related Quinazoline-Sulfonamide Analogs

The target compound can serve as the anchor point for a systematic selectivity panel comparing methanesulfonamide, cyclopropanesulfonamide, and phenylmethanesulfonamide substituents on a common quinazoline-pyrrolidine scaffold [1]. Published SAR demonstrates that even minor sulfonamide modifications alter cytotoxicity profiles across five cancer cell lines by >2-fold [2]. A side-by-side comparison of the three analogs (CAS 2548979-86-6; cyclopropyl analog; CAS 2548981-35-5) would quantify the contribution of sulfonamide steric and electronic properties to target engagement, cellular potency, and off-target liability, generating high-value SAR data for medicinal chemistry optimization [3].

Dual-Target Inhibitor Design: Carbonic Anhydrase / Kinase or NNMT / Kinase Combinations

Recent literature validates quinazoline-sulfonamide hybrids as dual carbonic anhydrase IX/XII and VEGFR-2 inhibitors (lead 10e: CA IX IC50 = 0.077 µM; VEGFR-2 IC50 = 0.069 µM) [1]. The sulfonamide moiety is the recognized zinc-binding group for carbonic anhydrase inhibition, while the quinazoline engages the kinase hinge. The target compound's methanesulfonamide group may exhibit differential CA isoform selectivity compared to the benzenesulfonamide standard acetazolamide, potentially reducing off-target CA I/II inhibition while retaining tumor-associated CA IX/XII activity [2]. This profile is particularly relevant for hypoxia-targeted anticancer strategies where CA IX/XII selectivity over ubiquitous CA I/II is critical for therapeutic index.

Chemical Probe Development for Target Validation in Metabolic Disease Models

NNMT has emerged as a therapeutic target in metabolic diseases, with the inhibitor JBSNF-000088 demonstrating glucose modulation and body weight reduction in diet-induced obese mice [1]. The quinazoline-methanesulfonamide scaffold offers a structurally distinct chemotype for NNMT inhibition compared to the nicotinamide analog class, potentially overcoming resistance mechanisms or pharmacokinetic limitations of current probes [2]. Procurement of this compound enables head-to-head comparison with JBSNF-000088 in NNMT biochemical assays, cellular MNA production assays, and potentially in vivo metabolic models, establishing whether the dual-site binding hypothesis translates to superior cellular potency or target residence time [3].

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